molecular formula C9H12N2O B2795160 2-(Cyclopropylmethoxy)-3-methylpyrazine CAS No. 2202327-35-1

2-(Cyclopropylmethoxy)-3-methylpyrazine

Cat. No.: B2795160
CAS No.: 2202327-35-1
M. Wt: 164.208
InChI Key: SXKBIWWNVQRFEP-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethoxy)-3-methylpyrazine is a substituted pyrazine derivative featuring a cyclopropylmethoxy group at the 2-position and a methyl group at the 3-position of the pyrazine ring. Pyrazines are heterocyclic aromatic compounds with two nitrogen atoms in a six-membered ring, widely studied for their applications in pharmaceuticals, agrochemicals, and flavor chemistry. The cyclopropylmethoxy substituent introduces steric and electronic effects that may enhance metabolic stability or modulate receptor binding compared to simpler alkoxy groups .

Properties

IUPAC Name

2-(cyclopropylmethoxy)-3-methylpyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-7-9(11-5-4-10-7)12-6-8-2-3-8/h4-5,8H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXKBIWWNVQRFEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1OCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethoxy)-3-methylpyrazine typically involves the reaction of 2-chloro-3-methylpyrazine with cyclopropylmethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The general reaction scheme is as follows:

2-chloro-3-methylpyrazine+cyclopropylmethanolK2CO3,DMFThis compound\text{2-chloro-3-methylpyrazine} + \text{cyclopropylmethanol} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 2-chloro-3-methylpyrazine+cyclopropylmethanolK2​CO3​,DMF​this compound

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethoxy)-3-methylpyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, especially at the positions ortho and para to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents like tetrahydrofuran (THF).

Major Products

    Oxidation: Oxidized derivatives of the pyrazine ring.

    Reduction: Reduced forms of the compound, potentially leading to the formation of cyclopropylmethoxy-3-methylpyrazine derivatives.

    Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Cyclopropylmethoxy)-3-methylpyrazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethoxy)-3-methylpyrazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazine Derivatives

2-Methoxy-3-methylpyrazine

  • Structure : Differs by replacing the cyclopropylmethoxy group with a methoxy group.
  • Physical Properties: Molecular formula: C₆H₈N₂O; molecular weight: 124.14 g/mol . Density: 1.073–1.093 g/cm³; refractive index: 1.506–1.510 . Odor profile: Caramel, nutty, roasted almond notes .
  • Applications : Used as a flavoring agent due to its low odor threshold (~0.1 ppb in water) .

2-Isobutyl-3-methoxypyrazine

  • Structure : Features an isobutyl group at the 2-position and a methoxy group at the 3-position.
  • Physical Properties :
    • Molecular formula: C₉H₁₄N₂O; molecular weight: 166.22 g/mol .
    • Density: ~1.0 g/cm³; boiling point: 50°C at 1 mmHg .
  • Applications: Known for its earthy, vegetal aroma (e.g., bell peppers) and used in perfumery .
  • Key Distinction : The isobutyl group increases hydrophobicity (logP ~2.5) compared to the cyclopropylmethoxy analog, which may exhibit higher metabolic stability due to the cyclopropane ring’s rigidity .

2-Ethoxy-3-isopropylpyrazine

  • Structure : Ethoxy group at the 2-position and isopropyl group at the 3-position.
  • Physical Properties :
    • Molecular formula: C₉H₁₄N₂O; molecular weight: 166.22 g/mol .
    • Boiling point: 92–94°C; melting point: 50°C at 1 mmHg .
  • Key Distinction : The ethoxy and isopropyl groups provide intermediate steric bulk between methoxy and cyclopropylmethoxy derivatives, influencing solubility and receptor interactions .

Metabolic Stability

  • Methoxy Group : Prone to demethylation via cytochrome P450 enzymes, leading to faster clearance .

Enzyme Inhibition Potential

  • Compounds with cyclopropylmethoxy substituents, such as roflumilast (a PDE4 inhibitor), demonstrate high potency (IC₅₀ ~0.8 nM) due to optimized steric and electronic interactions .

Biological Activity

Overview

2-(Cyclopropylmethoxy)-3-methylpyrazine is a heterocyclic organic compound characterized by a pyrazine ring with a cyclopropylmethoxy group and a methyl group. This compound has shown potential biological activities, making it a subject of interest in medicinal chemistry and related fields.

  • IUPAC Name : this compound
  • Molecular Formula : C9H12N2O
  • CAS Number : 2202327-35-1

Synthesis

The synthesis of this compound typically involves:

  • Reagents : 2-chloro-3-methylpyrazine and cyclopropylmethanol.
  • Conditions : Reaction with potassium carbonate in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The specific pathways and mechanisms can vary depending on the biological context.

Pharmacological Properties

Research indicates that this compound may possess:

  • Antimicrobial Activity : Studies suggest potential efficacy against certain bacterial strains.
  • Anticancer Properties : Preliminary investigations have shown that it may inhibit the growth of cancer cells, although detailed studies are still required to establish its efficacy and safety.

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study conducted on various pyrazine derivatives, including this compound, revealed significant antibacterial activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .
  • Anticancer Research :
    • In vitro assays demonstrated that this compound exhibited cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis in these cells .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesNotable Activities
2-(Cyclopropylmethoxy)pyrazineLacks methyl groupLimited biological activity
3-MethylpyrazineNo cyclopropyl groupMild antimicrobial properties
2-MethoxypyrazineSimple methoxy substitutionModerate anticancer effects

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing 2-(Cyclopropylmethoxy)-3-methylpyrazine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of pyrazine derivatives often involves nucleophilic substitution or coupling reactions. For analogous compounds like 2-methoxy-3-isopropylpyrazine, optimized conditions include using polar aprotic solvents (e.g., DMF) at elevated temperatures (80–120°C) and catalysts such as palladium complexes . Purification via column chromatography with silica gel and ethyl acetate/hexane mixtures is recommended to achieve >95% purity. Yield optimization may require iterative adjustments to stoichiometry and reaction time .

Q. Which analytical techniques are critical for confirming the structural identity of this compound?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC/MS) and nuclear magnetic resonance (NMR) spectroscopy are essential. For example, pyrazine analogs like 2-methoxy-3-(2-methylpropyl)pyrazine show characteristic proton NMR signals: δ 2.5–3.0 ppm (cyclopropyl protons) and δ 8.0–8.5 ppm (pyrazine ring protons) . High-resolution mass spectrometry (HRMS) can confirm the molecular formula (e.g., C₉H₁₂N₂O₂) and rule out impurities .

Q. How should researchers design stability studies for this compound under varying storage conditions?

  • Methodological Answer : Accelerated stability testing under ICH guidelines (25°C/60% RH and 40°C/75% RH) can predict shelf life. For related compounds like 2-methoxy-3-isopropylpyrazine, degradation pathways (e.g., oxidation) are monitored via HPLC every 3–6 months. Storage in amber glass under inert gas (N₂/Ar) at 4°C minimizes decomposition .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts) for this compound be resolved?

  • Methodological Answer : Discrepancies often arise from solvent effects or tautomerism. For pyrazines, deuterated solvents (CDCl₃ vs. DMSO-d₆) can shift proton signals by 0.1–0.3 ppm. Computational tools like DFT simulations (Gaussian, ORCA) predict NMR chemical shifts and validate experimental data . Cross-referencing with databases (PubChem, NIST WebBook) ensures alignment with published analogs .

Q. What in silico strategies are effective for predicting the pharmacokinetic properties of this compound?

  • Methodological Answer : Tools like SwissADME and pkCSM estimate bioavailability, logP, and metabolic stability. For example, cyclopropylmethoxy groups in pyrazines enhance lipophilicity (predicted logP ~2.5), while molecular dynamics simulations (AMBER, GROMACS) model membrane permeability . ADMET predictions using DeepChem or Schrodinger Suite guide toxicity profiling .

Q. How can researchers investigate the biological activity of this compound against target enzymes or receptors?

  • Methodological Answer : High-throughput screening (HTS) assays (e.g., fluorescence polarization) identify binding affinity. For kinase inhibitors, IC₅₀ values are determined via ATPase activity assays. Structural analogs like 2-chloro-3-(1-methylpyrrolidin-2-yl)pyrazine hydrochloride show activity in enzyme inhibition studies, suggesting similar methodologies .

Q. What experimental approaches validate the ecological impact of this compound during disposal?

  • Methodological Answer : OECD Test Guidelines 301 (Ready Biodegradability) and 305 (Bioaccumulation) assess environmental persistence. For pyrazines, microbial degradation in activated sludge models (OECD 303A) quantifies half-life. Ecotoxicity assays (e.g., Daphnia magna LC₅₀) are critical for risk assessment .

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